molecular formula C21H22N2O3 B11328855 2-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide

2-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11328855
M. Wt: 350.4 g/mol
InChI Key: MJTIPOUGFQJXSX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 8-propoxyquinoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or propoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized side chains.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of Kv2.1 ion channels, which are involved in regulating neuronal excitability and apoptosis . This inhibition can result in neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

2-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide can be compared with other benzamide derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and effects.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-ethoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C21H22N2O3/c1-3-14-26-19-12-11-17(15-9-7-13-22-20(15)19)23-21(24)16-8-5-6-10-18(16)25-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,24)

InChI Key

MJTIPOUGFQJXSX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3OCC)C=CC=N2

Origin of Product

United States

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